2-Benzyl-2-azaspiro[4.4]nonan-6-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonan-9-amine |
InChI |
InChI=1S/C15H22N2/c16-14-7-4-8-15(14)9-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
InChI Key |
XSLBNUDXCRSMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Chiral Pool Synthesis:starting from Readily Available Chiral Building Blocks the Chiral Pool Can Be an Effective Strategy. for Example, the Synthesis of a Chiral 1 Azaspiro 4.4 Nonane Intermediate Has Been Achieved Starting from D + Proline.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular architecture of novel compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of the connectivity, functional groups, and elemental composition of 2-Benzyl-2-azaspiro[4.4]nonan-6-amine.
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.2-7.4 ppm. The benzylic methylene protons (CH₂) adjacent to the nitrogen would likely appear as a singlet around 3.5-3.7 ppm. The protons on the two five-membered rings of the spiro-system would produce complex multiplets in the aliphatic region (1.5-3.0 ppm). The proton on the carbon bearing the amine group (CH-NH₂) would also reside in this region. The amine (NH₂) protons may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Studies on related 1-azaspiro[4.4]nonane derivatives have shown that diastereomers (e.g., cis and trans isomers) can be clearly distinguished by ¹H NMR. acs.org For instance, the chemical shifts of protons adjacent to the spiro center often differ significantly between isomers, with the major trans diastereomers typically showing these signals at a lower field compared to the cis counterparts. acs.org
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, distinct peaks are expected for the benzyl group carbons (in the 127-140 ppm range), the spiro carbon (a quaternary carbon with a characteristic shift), and the various methylene (CH₂) and methine (CH) carbons of the cyclopentane (B165970) and pyrrolidine (B122466) rings. The carbon attached to the amine group (C-6) would have a chemical shift in the 50-60 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups and structural motifs.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic C-H (Benzyl) | 7.20 - 7.40 (m, 5H) | 127.0 - 129.5 | Multiple peaks for ortho, meta, para carbons. |
| Aromatic C-ipso (Benzyl) | - | ~138 | Quaternary carbon, no attached proton. |
| Benzylic CH₂ | ~3.6 (s, 2H) | ~60 | Adjacent to nitrogen atom. |
| Spiro C (C-5) | - | ~70 | Quaternary spirocyclic carbon. |
| C-6-H | ~3.0 (m, 1H) | ~55 | Carbon bearing the amine group. |
| Aliphatic CH₂ (Rings) | 1.5 - 2.8 (m) | 25 - 50 | Multiple overlapping signals from both rings. |
| Amine NH₂ | 1.5 - 3.0 (br s, 2H) | - | Shift is variable and peak may be broad. |
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The spectrum of this compound would be expected to show several characteristic absorption bands that confirm its key structural features.
Table 2: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) |
| 3020 - 3080 | Aromatic C-H Stretch | Benzyl Group |
| 2850 - 2960 | Aliphatic C-H Stretch | Spirocyclic Rings |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1100 - 1250 | C-N Stretch | Amine |
The presence of a primary amine is strongly indicated by a pair of peaks in the N-H stretching region. The aromatic C-H and C=C stretching bands confirm the benzyl substituent, while strong aliphatic C-H stretches verify the saturated spirocyclic framework.
HRMS is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high precision, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₅H₂₂N₂. HRMS analysis would provide a measured mass that can be compared to the calculated exact mass.
Molecular Formula: C₁₅H₂₂N₂
Calculated Exact Mass (Monoisotopic): 230.1783 g/mol
Expected HRMS Result ([M+H]⁺): 231.1856 m/z
Confirmation that the experimentally measured mass matches the calculated mass to within a very small tolerance (typically < 5 ppm) provides definitive proof of the molecular formula.
X-ray Crystallography for Definitive Structure and Stereochemistry Determination
While spectroscopic methods determine molecular connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including absolute stereochemistry and precise bond lengths and angles.
Although a crystal structure for this compound is not publicly available, data from the closely related compound 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one offers significant insight into the structural features of this class of molecules. nih.gov The analysis of this analog reveals key crystallographic parameters and conformational details that are likely shared across similar benzyl-substituted azaspiro[4.4]nonane systems. nih.gov
Table 3: Crystallographic Data for the Analog Compound 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.630 (2) |
| b (Å) | 8.4322 (18) |
| c (Å) | 29.848 (7) |
| Volume (ų) | 2423.8 (9) |
| Z (Molecules per unit cell) | 8 |
This crystallographic data allows for the precise measurement of all bond lengths and angles, confirming the spirocyclic junction and the relative orientation of the substituents. nih.gov Such an analysis would be the ultimate arbiter of the stereochemical relationship between the benzyl group and the amine group in the target molecule.
Analysis of Conformational Flexibility and Restriction in Spirocyclic Systems
Spirocyclic systems like the 2-azaspiro[4.4]nonane core are conformationally restricted due to the shared spiro-carbon atom. This rigidity prevents large-scale ring inversions that are common in simple monocyclic systems.
The two five-membered rings in the azaspiro[4.4]nonane skeleton are not planar. X-ray analysis of the related compound 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one shows that both five-membered rings adopt puckered envelope conformations . nih.gov In this conformation, four of the ring atoms are roughly coplanar, while the fifth atom is out of the plane, resembling a sealed envelope flap. The dihedral angle between the two main planes of the spiro-linked rings in this analog was found to be 80.46°. nih.gov This near-perpendicular arrangement is a defining characteristic of the spiro[4.4]nonane framework.
This conformational rigidity has significant implications that are observable in NMR spectroscopy. Because the rings are locked in specific puckered conformations, the protons on either face of a ring (axial and equatorial-like positions) are in chemically distinct environments, leading to more complex splitting patterns. Furthermore, the restricted rotation around the spiro center fixes the relative orientation of substituents, giving rise to stable diastereomers (cis/trans) that can be isolated and distinguished spectroscopically, as noted in studies of similar spirocycles. acs.org
Applications and Advanced Research Directions of Azaspiro 4.4 Nonane Derivatives in Chemical Biology and Material Sciences
Design and Synthesis of Conformationally Restricted Analogs for Biological Probes
The conformational rigidity of the azaspiro[4.4]nonane skeleton is a key attribute that researchers are leveraging to design highly specific biological probes. By restricting the rotational freedom of the molecule, it is possible to create analogs that bind to biological targets with high affinity and selectivity.
Development of GABA-Analogous Compounds and their Structure-Activity Relationship (SAR) Studies
The synthesis of GABA-analogous spirocyclic amino acids has been a significant area of research, with a focus on creating conformationally restricted analogs to probe the structure and function of GABA receptors and transporters. A notable example is the synthesis of N-Benzyl-2-azaspiro[4.4]nonane-6-carboxylates, which serve as novel analogs of GABA with constrained conformational flexibility. epa.govresearchgate.net
The synthetic route to these compounds involves a multi-step process. One approach begins with the alkylation of 2-oxocyclopentanecarboxylate with 1,2-dibromoethane, followed by a reaction with benzylamine (B48309) to form 2-azaspiro[4.4]nonane-1,6-dione. researchgate.net Subsequent selective reduction of the lactam function yields 2-azaspiro[4.4]nonan-6-one. researchgate.net This ketone is then treated with TosMIC/tert-BuOK to produce a mixture of diastereomeric nitriles. researchgate.net Finally, hydrolysis and esterification, followed by separation, yield the diastereomerically pure esters. researchgate.net
These conformationally restricted GABA analogs are valuable tools for studying the specific conformations required for binding to different GABA receptor subtypes and transporters. While some spirocyclic amino acid esters have shown no activity at GABA receptors, they have been found to be active as GABA uptake inhibitors. semanticscholar.org Structure-activity relationship (SAR) studies on related N-arylalkyl substituted spirocyclic systems have revealed that the length of the alkyl chain and the size of the spirocyclic system strongly influence their activity as GABA uptake inhibitors. researchgate.net
Table 1: Synthetic Intermediates in the Preparation of N-Benzyl-2-azaspiro[4.4]nonane-6-carboxylates
| Compound Name | Role in Synthesis |
| 2-Oxocyclopentanecarboxylate | Starting material |
| 1,2-Dibromoethane | Alkylating agent |
| Benzylamine | Reactant for ring formation |
| 2-Azaspiro[4.4]nonane-1,6-dione | Spirocyclic intermediate |
| 2-Azaspiro[4.4]nonan-6-one | Key ketone intermediate |
| Tosylmethyl isocyanide (TosMIC) | Reagent for nitrile formation |
| Diastereomeric nitriles | Precursors to the final carboxylates |
| Diastereomerically pure esters | Final GABA-analogous products |
Exploration of Azaspiro[4.4]nonane Derivatives as Ligands for Specific Biological Receptors
The azaspiro[4.4]nonane scaffold has been explored for its potential to yield ligands for various biological receptors. The rigid structure of these compounds can lead to high selectivity for specific receptor subtypes. Research in this area has particularly focused on the development of ligands for sigma receptors.
Derivatives of 4-benzylpiperazine, which share structural similarities with N-benzyl-azaspiro compounds, have been synthesized and evaluated as potential sigma-1 receptor ligands, exhibiting low nanomolar affinity and high subtype selectivity. nih.gov Biodistribution studies of radioiodinated versions of these ligands in mice have shown significant uptake in organs known to have a high density of sigma-1 receptors, and this uptake can be blocked by the known sigma receptor ligand, haloperidol, indicating specific binding. nih.gov
Furthermore, new aryl-alkyl(alkenyl)-4-benzylpiperidines have been synthesized and evaluated as sigma receptor (SR) modulators with potential anticancer activity. nih.gov The rationale for this is the high density of sigma receptors found in various cancer cell lines, suggesting a role in tumor growth and progression. nih.gov Some of these compounds have shown promising preclinical antitumor efficacy on a panel of cancer cell lines that express both sigma-1 and sigma-2 receptors. nih.gov This highlights the potential of the N-benzyl-azaspiro[4.4]nonane core, as a bioisostere of the piperazine (B1678402) ring, in the design of novel sigma receptor ligands for therapeutic and diagnostic applications.
Development of Advanced Spectroscopic Probes
The rigid framework of azaspiro[4.4]nonane derivatives makes them excellent candidates for the development of advanced spectroscopic probes, particularly for techniques that rely on precise distance and orientation measurements.
Utilization of Azaspiro[4.4]nonane Derivatives as Rigid Spin Labels for Site-Directed Spin Labeling (SDSL) and PELDOR Techniques
Site-directed spin labeling (SDSL) combined with Pulsed Electron-Electron Double Resonance (PELDOR), also known as DEER, is a powerful technique for measuring nanometer-scale distances in biomolecules. The precision of these measurements is highly dependent on the rigidity of the spin label used. The azaspiro[4.4]nonane scaffold can be derivatized to incorporate a stable nitroxide radical, creating a rigid spin label.
The synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved through methods such as intramolecular 1,3-dipolar cycloaddition. researchgate.net These spirocyclic nitroxides are of interest because they can exhibit longer spin relaxation times compared to more flexible linear alkyl substituted nitroxides, which is beneficial for structural studies using PELDOR. researchgate.net The synthesis of these spin labels can be achieved through a domino radical bicyclization of O-benzyl oxime ethers, which can generate alkoxyamines that are precursors to nitroxides. nih.gov
While direct experimental data on the use of "2-Benzyl-2-azaspiro[4.4]nonan-6-amine" as a spin label is not yet available, the functional amine group at the 6-position provides a convenient handle for covalent attachment to biomolecules. The benzyl (B1604629) group on the nitrogen atom can also be modified to fine-tune the properties of the spin label. The inherent rigidity of the azaspiro[4.4]nonane core would restrict the motion of the attached nitroxide, leading to more precise distance and orientation information in PELDOR experiments. nih.gov
Table 2: Key Techniques and Components in Advanced Spectroscopic Probes
| Term | Description |
| Site-Directed Spin Labeling (SDSL) | A technique to introduce a paramagnetic spin label at a specific site in a biomolecule. |
| PELDOR (DEER) | A pulsed EPR technique for measuring distances between two paramagnetic centers. |
| Nitroxide Radical | A stable organic radical containing an N-O group, commonly used as a spin label. |
| Rigid Spin Label | A spin label with a conformationally restricted structure, leading to more precise distance measurements. |
| Alkoxyamine | A precursor that can be oxidized to form a nitroxide radical. |
Applications in Advanced Material Science
The unique three-dimensional structure of spiro compounds, including azaspiro[4.4]nonane derivatives, imparts interesting properties that are being explored in the field of advanced materials.
Development of Azaspiro[4.4]nonane-Based Functional Materials (e.g., in Organic Semiconductors, Light-Emitting Diodes)
Spiro-configured molecules are known to form stable amorphous glasses with high glass transition temperatures, a desirable property for materials used in organic electronic devices such as organic light-emitting diodes (OLEDs). The non-planar structure of spiro compounds can prevent crystallization and aggregation, which often quenches luminescence and degrades device performance.
While specific research on "this compound" in this context is limited, the broader class of spiro compounds has been extensively studied. The development of functional polymers and small molecules for use in revolutionary technologies is a rapidly growing field. scispace.com The introduction of functional groups onto a core scaffold is a key strategy to endow polymers with specific electronic and optical properties. scispace.com The 2-azaspiro[4.4]nonane core provides a robust and tunable platform for the synthesis of such functional materials.
The amine and benzyl groups of "this compound" offer sites for further chemical modification, allowing for the attachment of chromophores or other functional moieties. By incorporating this spirocyclic unit into larger conjugated systems, it may be possible to develop novel organic semiconductors with improved charge transport properties and morphological stability. The spiro center would disrupt planarity, potentially leading to materials with high solubility and good film-forming properties, which are crucial for the fabrication of efficient OLEDs and other organic electronic devices. Further research is warranted to explore the potential of this specific azaspiro[4.4]nonane derivative in the exciting field of advanced functional materials.
Utilization as Building Blocks for Diverse Chemical Libraries
The strategic use of complex and three-dimensional molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, azaspiro[4.4]nonane derivatives, such as this compound, have emerged as valuable building blocks for the construction of diverse chemical libraries. Their rigid, spirocyclic core offers a unique topographical presentation of functional groups, enabling the exploration of previously underrepresented areas of chemical space.
Expansion of Three-Dimensional Chemical Space through Novel Scaffold Design
The concept of three-dimensional (3D) chemical space is crucial in drug discovery, as biological targets are inherently three-dimensional entities. Historically, many compound collections have been dominated by flat, aromatic structures. The incorporation of spirocyclic scaffolds, such as the azaspiro[4.4]nonane core, provides a significant departure from this trend, introducing greater structural diversity and complexity.
The rigid nature of the spirocyclic system in this compound locks the molecule into a defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. The benzyl group on the nitrogen atom and the amine group at the 6-position serve as key vectors for further chemical modification, allowing for the systematic exploration of the space surrounding the central scaffold. This is a departure from linear or simple cyclic molecules, where conformational flexibility can make structure-activity relationship (SAR) studies more complex.
The inherent three-dimensionality of azaspiro[4.4]nonane derivatives offers several advantages in scaffold design:
Novel Structural Motifs: The fusion of two rings through a single carbon atom creates a unique spatial arrangement of atoms that is not easily replicated by other scaffold types.
Precise Vectorial Display of Functionality: The fixed orientation of substituents on the spirocyclic core allows for a more controlled and predictable presentation of pharmacophoric features.
Access to Underexplored Chemical Space: The use of such scaffolds enables the synthesis of molecules with novel shapes and properties, increasing the probability of identifying hits in high-throughput screening campaigns.
The table below illustrates how the structural features of this compound contribute to the expansion of 3D chemical space compared to more traditional, flatter scaffolds.
| Feature | This compound | Representative Aromatic Scaffold (e.g., Benzene derivative) |
| Core Structure | Spirocyclic (two fused rings) | Planar aromatic ring |
| Conformational Rigidity | High | Low (substituents can rotate freely) |
| Spatial Arrangement of Substituents | Defined, multi-vectorial | Primarily in a single plane |
| Access to 3D Space | Excellent | Limited |
Importance of Azaspiro[4.4]nonane Derivatives in Drug Discovery Building Block Collections
Building block collections are the foundational toolkits for medicinal chemists in the discovery and optimization of new therapeutic agents. The inclusion of azaspiro[4.4]nonane derivatives, including this compound, in these collections is of paramount importance for several reasons.
Firstly, these compounds serve as versatile intermediates for the synthesis of more complex molecules. The primary amine group of this compound, for instance, can be readily derivatized through a variety of chemical transformations, such as amidation, alkylation, and reductive amination, to generate a library of analogues. The benzyl group can also potentially be removed to allow for further functionalization at the nitrogen position.
Secondly, the azaspiro[4.4]nonane core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is found in multiple biologically active compounds. This framework is present in a number of natural products and synthetic compounds with a wide range of therapeutic applications. Therefore, building blocks containing this scaffold are highly sought after for lead generation and optimization programs.
The table below outlines the key attributes of azaspiro[4.4]nonane derivatives that make them valuable additions to drug discovery building block collections.
| Attribute | Significance in Drug Discovery |
| Structural Rigidity | Pre-organizes the molecule for binding, potentially increasing affinity and selectivity. |
| Three-Dimensionality | Allows for better mimicry of natural ligands and exploration of complex binding pockets. |
| Chemical Tractability | The presence of functional handles (e.g., the amine group) facilitates rapid library synthesis. |
| Novelty | Provides access to novel chemical matter, which can be crucial for overcoming challenges such as drug resistance and for securing intellectual property. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzyl-2-azaspiro[4.4]nonan-6-amine, and what are their respective yields and limitations?
- Methodological Answer : The synthesis typically involves spiroannulation reactions, where precursors like benzylamine derivatives are cyclized under specific conditions. For example, analogous spiro compounds (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) are synthesized via [3+2] cycloaddition or nucleophilic substitution reactions . Yield optimization often depends on catalyst selection (e.g., acid/base conditions) and solvent polarity. Limitations include side reactions like over-alkylation or ring-opening, particularly in polar aprotic solvents.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming spirocyclic geometry and benzyl substitution patterns . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity. For example, PubChem’s computed properties (e.g., InChIKey, molecular formula) can guide method development . Differential Scanning Calorimetry (DSC) may supplement melting point analysis to detect polymorphic impurities .
Q. What are the key physicochemical properties (e.g., LogP, solubility) relevant to its application in pharmacological studies?
- Methodological Answer : Computational tools (e.g., PubChem’s LogP calculator) predict hydrophobicity, which influences membrane permeability. Experimental LogP values for similar spiro compounds range from 0.5–2.5, suggesting moderate lipophilicity . Solubility in aqueous buffers can be enhanced via salt formation (e.g., hydrochloride), but stability studies (pH 1–9) are recommended to avoid decomposition .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?
- Methodological Answer : Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 2³ factorial design could evaluate interactions between reaction time, temperature, and benzylamine equivalents, with yield as the response variable . Statistical analysis (ANOVA) quantifies variable significance, reducing trial runs by 50–70% compared to one-factor-at-a-time approaches.
Q. What computational modeling approaches are available to predict the reactivity and stability of intermediates in the synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., Density Functional Theory, DFT) model transition states and intermediate stability. For instance, ICReDD’s reaction path search methods use quantum calculations to predict activation energies and regioselectivity in spiroannulation steps . Molecular dynamics simulations further assess solvent effects on reaction pathways .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., LogP, melting point) across different databases?
- Methodological Answer : Cross-validate data using primary sources (e.g., NIST’s Standard Reference Data) and replicate experimental conditions (e.g., DSC for melting point). For example, NIST explicitly notes that discrepancies may arise from measurement techniques (e.g., dynamic vs. static melting point methods) . Meta-analyses of peer-reviewed studies are recommended to establish consensus values.
Q. What strategies mitigate side reactions during the functionalization of the azaspiro core?
- Methodological Answer : Protecting group strategies (e.g., Boc for amines) prevent unwanted nucleophilic attacks. Kinetic studies using inline spectroscopy (e.g., ReactIR) monitor intermediate formation in real-time, enabling rapid parameter adjustments . For example, steric hindrance from the benzyl group may require milder bases (e.g., K₂CO₃ vs. NaOH) to avoid ring degradation .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) for this compound in published literature?
- Methodological Answer : Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw simulations) to identify outliers. Database artifacts (e.g., incorrect solvent notation in DMSO-d₆ vs. CDCl₃) often explain shifts. Collaborative platforms like PubChem allow cross-referencing of spectral libraries .
Q. What experimental controls are essential when evaluating the biological activity of derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
